2-氘代吡啶

描述

Molecular Structure Analysis

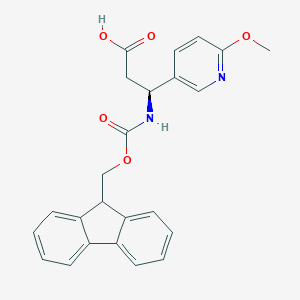

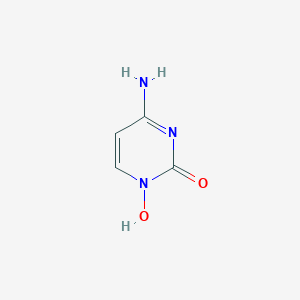

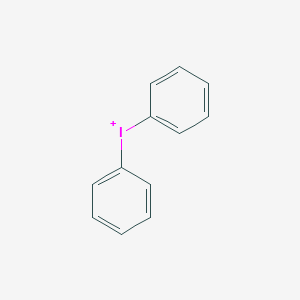

The molecular structure of 2-Deuteriopyridine has been optimized using both DFT and HF methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis

While specific chemical reactions involving 2-Deuteriopyridine are not detailed in the search results, there are related studies on the reactions of 2-Aminopyridine derivatives . These reactions involve the use of enaminones as key precursors under solvent-free conditions .科学研究应用

Drug Discovery

Scientific Field

Pharmaceutical Sciences Application Summary: 2-Deuteriopyridine is used in the discovery and development of new drugs, particularly those with a piperidine structure, which is a common feature in many pharmaceuticals. Methods of Application:

- Pharmacological Testing: The derivatives are then tested for a wide range of pharmacological activities. Results Summary: Piperidine derivatives have shown promise in therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, and antipsychotic agents .

Pharmacological Applications

Scientific Field

Medicinal Chemistry Application Summary: The compound’s derivatives are explored for their potential in treating various diseases due to their significant biological activity. Methods of Application:

- Drug Synthesis: Utilizing 2-Deuteriopyridine to synthesize drugs with improved efficacy and safety profiles. Results Summary: Recent advances have led to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, which have shown significant pharmacological activity .

Cardiovascular Research

Scientific Field

Cardiovascular Pharmacology Application Summary: 2-Deuteriopyridine derivatives are being investigated for their potential use in cardiovascular drugs. Methods of Application:

- Clinical Trials: Conducting trials to assess the efficacy and safety of these new compounds. Results Summary: There is great potential for new cardiovascular drugs containing pyridine and dihydropyridine scaffolds, which are expected to increase in diversity and application in the coming decade .

These additional applications demonstrate the versatility of 2-Deuteriopyridine in the field of scientific research, particularly in drug discovery and development. Its role in creating new therapeutic agents across various medical fields underscores its importance in advancing healthcare and treatment options.

Supramolecular Chemistry

Scientific Field

Chemistry Application Summary: 2-Deuteriopyridine is used in the study of supramolecular structures due to its ability to engage in hydrogen bonding and stacking interactions. Methods of Application:

- Self-Assembly: Aids in the self-assembly of larger molecular structures through non-covalent interactions. Results Summary: The use of 2-Deuteriopyridine has led to the development of novel supramolecular architectures with potential applications in nanotechnology and materials science .

Analytical Chemistry

Scientific Field

Analytical Chemistry Application Summary: 2-Deuteriopyridine serves as a standard in chromatographic analysis due to its stable isotopic label. Methods of Application:

- Mass Spectrometry: Used in tandem with mass spectrometry to differentiate between deuterated and non-deuterated species. Results Summary: The incorporation of 2-Deuteriopyridine has enhanced the precision of analytical techniques, providing clearer insights into the composition of complex mixtures .

Photodynamic Therapy

Scientific Field

Medical Research Application Summary: 2-Deuteriopyridine derivatives are investigated for their use in photodynamic therapy (PDT) as photosensitizers. Methods of Application:

- In Vitro and In Vivo Testing: Assessing the efficacy of these compounds in cellular and animal models. Results Summary: Preliminary results indicate that certain 2-Deuteriopyridine derivatives can effectively generate reactive oxygen species upon light activation, offering a promising avenue for cancer treatment .

Fluorescent Probes

Scientific Field

Biochemistry Application Summary: The compound is used in the design of fluorescent probes for biological imaging and diagnostics. Methods of Application:

- Biological Imaging: Utilization of these probes in fluorescence microscopy to visualize cellular processes. Results Summary: The development of 2-Deuteriopyridine-based fluorescent probes has provided researchers with powerful tools for studying live cells and tissues with high specificity and sensitivity .

Neuropharmacology

Scientific Field

Pharmacology Application Summary: Research into 2-Deuteriopyridine derivatives for their potential neuroprotective and neuroenhancement effects. Methods of Application:

- Cognitive Enhancers: Evaluation of derivatives as potential treatments for cognitive disorders. Results Summary: Studies have shown that some 2-Deuteriopyridine derivatives exhibit neuroprotective properties and are being further investigated for their potential in treating neurodegenerative diseases .

安全和危害

未来方向

Deuterium incorporation in drug discovery has shown potential for improving the pharmacokinetic and/or toxicity profile of drugs . This could potentially translate into improvements in efficacy and safety compared with the non-deuterated counterparts . The focus has shifted to applying deuteration in novel drug discovery .

属性

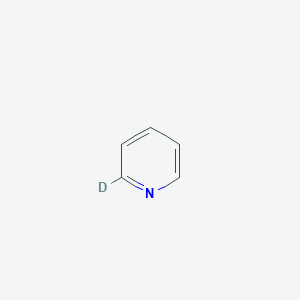

IUPAC Name |

2-deuteriopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N/c1-2-4-6-5-3-1/h1-5H/i4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJWROOIHBZHMG-QYKNYGDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

80.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Deuteriopyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Bromo-4-[4-(4-bromophenyl)sulfonyloxybut-2-ynoxysulfonyl]benzene](/img/structure/B167347.png)